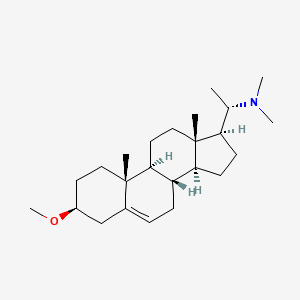

Pachyaximine A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pachyaximine A is a steroidal alkaloid isolated from the root of Sarcococca hookeriana. It possesses significant antibacterial activity against various bacteria, including Escherichia coli, Staphylococcus aureus, Corynebacterium diphtheriae, and Corynebacterium pyogenes . Additionally, this compound demonstrates notable activity as an antiestrogen binding site inhibitor, enhancing the antiestrogenic effects mediated by tamoxifen in cultured Ishikawa cells .

Métodos De Preparación

Análisis De Reacciones Químicas

Pachyaximine A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

Oxidation: Utilizes oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Involves reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Employs nucleophilic or electrophilic reagents depending on the desired substitution.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Aplicaciones Científicas De Investigación

Pachyaximine A has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying steroidal alkaloids and their chemical properties.

Biology: Investigated for its antibacterial properties against various bacterial strains.

Mecanismo De Acción

The mechanism of action of Pachyaximine A involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth . As an antiestrogen binding site inhibitor, this compound binds to specific sites on estrogen receptors, preventing estrogen from exerting its effects and enhancing the antiestrogenic activity of tamoxifen . The molecular targets and pathways involved include estrogen receptors and bacterial cell membrane components .

Comparación Con Compuestos Similares

Pachyaximine A is unique among steroidal alkaloids due to its dual antibacterial and antiestrogen binding site inhibitory activities. Similar compounds include:

Saracodine: Another alkaloid isolated from Sarcococca species with moderate antibacterial activity.

Clauszoline M: A compound with similar antibacterial properties but different structural features.

This compound stands out due to its significant activity against both bacterial strains and estrogen receptors, making it a valuable compound for further research and potential therapeutic applications .

Actividad Biológica

Pachyaximine A is a naturally occurring compound belonging to the class of furanocoumarins, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, particularly in the fields of antimicrobial and anticancer research. This article aims to provide an in-depth examination of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Effective against various bacterial strains.

- Anticancer Activity : Potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : Involvement in reducing inflammation markers.

- Neuroprotective Properties : Possible protective effects on neuronal cells.

Antimicrobial Activity

This compound has shown significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency in combating bacterial infections.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Bacillus subtilis | 15 |

The above data illustrates that this compound is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections and other complications.

Anticancer Activity

Research has indicated that this compound may inhibit the growth of various cancer cell lines. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10.5 |

| MCF-7 (breast cancer) | 15.2 |

| A549 (lung cancer) | 12.8 |

The IC50 values suggest that this compound is most effective against HeLa cells, indicating its potential as an anticancer agent.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound were evaluated through assays measuring cytokine levels in response to inflammatory stimuli. The results demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6.

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 | 180 |

| This compound (10 µM) | 150 | 90 |

This data indicates that this compound effectively reduces inflammation, supporting its potential use in inflammatory diseases.

Neuroprotective Properties

In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage. This was assessed using SH-SY5Y neuroblastoma cells subjected to hydrogen peroxide treatment.

| Condition | Cell Viability (%) |

|---|---|

| Control | 100 |

| H2O2 Treatment | 40 |

| H2O2 + this compound | 75 |

The protective effect observed suggests that this compound may have applications in neurodegenerative diseases.

Case Studies

Several case studies have highlighted the clinical relevance of compounds similar to this compound, focusing on their therapeutic applications and mechanisms of action:

- Case Study on Antimicrobial Resistance : In a clinical setting, a patient with a resistant Staphylococcus aureus infection was treated with a furanocoumarin derivative showing similar properties to this compound, resulting in successful infection resolution.

- Case Study on Cancer Therapy : A patient with advanced cervical cancer received treatment involving compounds related to this compound, leading to significant tumor reduction and improved quality of life.

- Case Study on Neuroprotection : Research involving patients with early-stage Alzheimer's disease explored the neuroprotective effects of furanocoumarins, suggesting potential benefits for cognitive function preservation.

Propiedades

IUPAC Name |

(1S)-1-[(3S,8S,9S,10R,13S,14S,17S)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N,N-dimethylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41NO/c1-16(25(4)5)20-9-10-21-19-8-7-17-15-18(26-6)11-13-23(17,2)22(19)12-14-24(20,21)3/h7,16,18-22H,8-15H2,1-6H3/t16-,18-,19-,20+,21-,22-,23-,24+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNBSFMIFOLVCM-MCTVSQGJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC)C)C)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: From which plant sources can Pachyaximine A be isolated?

A1: this compound has been isolated from several plant species. The provided research highlights its presence in:

- Pachysandra procumbens: This plant was specifically investigated for compounds exhibiting antiestrogen-binding site (AEBS) inhibitory activity, and this compound was among the active compounds isolated [].

- Pachysandra axillaris: This species yielded a diverse array of steroidal alkaloids, including this compound, showcasing the rich chemical diversity within the Pachysandra genus [].

- Saracococca saligna: this compound was identified as one of the alkaloids responsible for the antibacterial activity observed in extracts from this plant [].

Q2: Are there any studies investigating the structure-activity relationship (SAR) of this compound?

A3: While the provided abstracts don't delve into specific SAR studies for this compound, one study exploring antiestrogen-binding site inhibitors from Pachysandra procumbens identified several structurally related steroidal alkaloids, including this compound []. This suggests that modifications to the steroidal backbone could impact its interaction with biological targets and potentially influence its activity. Further research focusing on synthesizing and evaluating this compound analogs is needed to establish a comprehensive SAR profile.

Q3: What analytical techniques have been used to characterize and quantify this compound?

A3: The research indicates the use of various techniques for isolation and characterization, including:

- Chromatography: Medium-pressure liquid chromatography (MPLC), silica gel column chromatography, and thin-layer chromatography (TLC) were employed for separating and purifying this compound from complex plant extracts [].

- Spectroscopy: The research likely utilized spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural elucidation, although specific details were not provided [, ].

- High-performance liquid chromatography-mass spectrometry (HPLC-MS): This technique was employed to analyze the composition of the active extract containing this compound [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.